molecular formula C22H14N2O4 B2623032 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide CAS No. 851411-79-5

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B2623032
CAS No.: 851411-79-5
M. Wt: 370.364
InChI Key: FNUMNDMWTAYTNC-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide is a novel, synthetic heterocyclic compound designed for research applications. This molecule features a complex hybrid structure incorporating both chromenopyridine and benzofuran pharmacophores, classes known for their diverse biological activities and significance in medicinal chemistry research . Fused heterocyclic systems like the chromeno[4,3-b]pyridine core are prominent in organic and medicinal chemistry, often serving as key scaffolds in the development of new therapeutic agents . As a multi-heterocyclic compound, it is of high interest in early-stage drug discovery for screening against various biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing new molecules with potential pharmacological activity. Its structural complexity makes it a valuable candidate for exploring structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c1-12-10-18(24-21(25)17-11-13-6-2-4-8-15(13)27-17)23-20-14-7-3-5-9-16(14)28-22(26)19(12)20/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMNDMWTAYTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide typically involves multi-component reactions (MCRs) due to their efficiency and atom economy. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) at 80°C . This method avoids traditional recrystallization and chromatographic purification, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in inflammatory and cancer pathways . This interaction can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence lists compounds with overlapping structural motifs but distinct substituents.

Table 1: Structural and Functional Comparison

Compound ID & Name Core Structure Key Substituents Potential Activity Inference
Target Compound : N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide Chromeno[4,3-b]pyridine Benzofuran-2-carboxamide, 4-methyl, 5-oxo Kinase inhibition (hypothesized)
6189-52-2 : 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Chromeno[4,3-b]pyridine Dioxopyrrolidinyl-benzamide, 4-methyl, 5-oxo Enhanced solubility due to polar group
669754-84-1 : 4-[2-[(1-Oxo-2,4-hexadien-1-yl)oxy]acetyl]phenyl 2-furancarboxylate Phenyl-furancarboxylate Hexadienyloxy acetyl group Photoreactive/pro-drug potential
5331-53-3 : N-[(4-bromo-2-iodophenyl)carbamothioyl]-2-iodobenzamide Di-iodinated benzamide Bromo/iodo aryl groups, thiourea linkage Heavy atom effects (e.g., X-ray ligands)

Key Observations:

Substituent-Driven Solubility : The dioxopyrrolidinyl group in 6189-52-2 may enhance aqueous solubility compared to the benzofuran group in the target compound, which is more lipophilic .

Heavy Atom Effects : 5331-53-3 contains iodine and bromine, which are absent in the target compound. These groups are often leveraged in radiopharmaceuticals or crystallography but increase molecular weight and toxicity risks.

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Chromenopyridine derivatives are known to target ATP-binding pockets in kinases. The benzofuran-carboxamide in the target compound may mimic adenine interactions, as seen in related scaffolds (e.g., imatinib analogs) .
  • Antimicrobial Activity : Benzofuran derivatives exhibit activity against Gram-positive bacteria, but the methyl and oxo groups in the target compound may reduce membrane penetration compared to simpler analogs like 522629-36-3 (N-(2,3-dimethylphenyl)-2-iodoacetamide) .

Limitations and Knowledge Gaps

The evidence provided lacks experimental data (e.g., IC50 values, pharmacokinetic profiles) for the target compound and its analogs. Further studies are required to validate hypothesized activities and optimize substituent effects.

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromeno[4,3-b]pyridine core fused with a benzofuran moiety, which contributes to its unique biological properties. The general structure is represented as follows:

C20H14N2O3\text{C}_{20}\text{H}_{14}\text{N}_2\text{O}_3

This structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HCC1806 and HeLa. In one study, a derivative demonstrated an IC50 of 5.93 μmol/L against HCC1806 cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μmol/L)
4gHCC18065.93
4gHeLa5.61
Control--

Antibacterial and Anti-inflammatory Properties

The compound has also been investigated for its antibacterial and anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways and bacterial proliferation. The mechanism likely involves binding to enzymes or receptors that modulate these biological processes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as VEGFR-2, which is crucial in cancer progression. In vitro assays have shown a significant inhibitory effect on VEGFR-2 kinase activity .
  • Apoptosis Induction : Studies have demonstrated that the compound can trigger apoptosis in cancer cells through dose-dependent mechanisms .
  • Inflammation Modulation : By inhibiting pathways associated with inflammation, the compound may reduce symptoms related to inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on HCC1806 Cells : A derivative induced apoptosis significantly at concentrations of 3 μmol/L and 6 μmol/L, showcasing a clear dose-response relationship .
  • VEGFR-2 Inhibition : In vitro studies indicated that the compound inhibited VEGFR-2 activity by up to 38% at higher concentrations (100 μM), suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For chromeno-pyridine cores, cyclocondensation of substituted pyridines with aldehydes or ketones under acidic conditions is common. For example, chromeno[2,3-b]pyridine derivatives are synthesized via pseudo-four-component reactions using substituted pyridines and aromatic aldehydes, achieving yields up to 92% . The benzofuran carboxamide moiety may be introduced via coupling reactions using activated carbonyl intermediates (e.g., acyl chlorides) under reflux with catalytic bases like triethylamine .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., ≥98% purity criteria) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring fusion. For chromeno-pyridines, characteristic shifts include aromatic protons at δ 6.8–8.5 ppm and carbonyl carbons at δ 160–180 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 395.5 for related acetamide derivatives) validate molecular weight .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

  • Methodological Answer : Computational tools (e.g., ACD/Labs Percepta) predict properties such as:

  • logP (5.35) : Indicates high lipophilicity, suggesting potential membrane permeability but poor aqueous solubility (LogSw = -5.29) .
  • Polar Surface Area (58.02 Ų) : Reflects moderate hydrogen-bonding capacity, critical for optimizing absorption .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) optimized for target binding affinity?

  • Methodological Answer :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the chromeno-pyridine core enhances receptor interactions. For example, methyl groups at position 4 improve steric fit in hydrophobic pockets .
  • Scaffold Hybridization : Fusing benzofuran with chromeno-pyridine increases rigidity, potentially improving selectivity. Analogous compounds show enhanced activity when fused rings are planar .
  • Crystallographic Studies : High-resolution (1.6 Å) X-ray structures of receptor-ligand complexes guide rational modifications, such as adjusting pyrrolidine substituents for better van der Waals contacts .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Reassessment : Validate potency (e.g., IC₅₀) under standardized assays to rule out variability in assay conditions .
  • Metabolic Stability Screening : Use liver microsome models to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may explain discrepancies in in vivo vs. in vitro efficacy .
  • Cross-Study Meta-Analysis : Compare substituent effects (e.g., para-chloro vs. methyl groups) across publications to isolate structural determinants of activity .

Q. What computational strategies predict binding modes and off-target liabilities?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses .
  • Docking Studies (AutoDock Vina) : Screen against homology models of related receptors (e.g., kinase domains) to identify potential off-target binding .
  • Machine Learning (QSAR Models) : Train models on datasets of chromeno-pyridine analogs to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

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